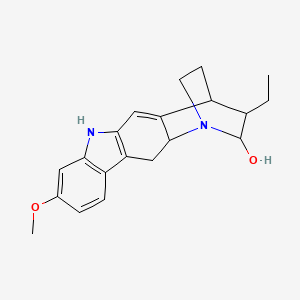

Elliptinine

Description

Structure

3D Structure

Properties

CAS No. |

523-16-0 |

|---|---|

Molecular Formula |

C20H24N2O2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

16-ethyl-8-methoxy-1,11-diazapentacyclo[13.2.2.02,14.04,12.05,10]nonadeca-4(12),5(10),6,8,13-pentaen-17-ol |

InChI |

InChI=1S/C20H24N2O2/c1-3-12-13-6-7-22(20(12)23)19-10-15-14-5-4-11(24-2)8-17(14)21-18(15)9-16(13)19/h4-5,8-9,12-13,19-21,23H,3,6-7,10H2,1-2H3 |

InChI Key |

SDZHGJNQYFLLKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2CCN(C1O)C3C2=CC4=C(C3)C5=C(N4)C=C(C=C5)OC |

Origin of Product |

United States |

Natural Occurrence and Phytochemistry of Elliptinine

Plant Sources and Biogeographical Distribution

Elliptinine, a complex indole (B1671886) alkaloid, is a secondary metabolite found primarily within the plant kingdom, specifically in species belonging to the Apocynaceae (dogbane) family. phcogrev.comnih.gov This family is renowned for producing a wide array of biologically active alkaloids.

The principal plant source of this compound is Ochrosia elliptica, a small evergreen tree or shrub. phcogrev.comacs.org This species is native to north-eastern Australia (Queensland), New Caledonia, Vanuatu, and other islands in the southwest Pacific. wikipedia.orgkew.orgwikipedia.org It typically grows in coastal environments like beach forests and on the landward side of mangroves. lucidcentral.org Due to its striking red fruits and fragrant flowers, it is also cultivated as an ornamental plant in various regions, including China. wikipedia.org

This compound is one of several related alkaloids isolated from O. elliptica. It is consistently found alongside more abundant analogues such as ellipticine (B1684216) and 9-methoxyellipticine (B76651). phcogrev.comacs.orgresearchgate.net Researchers have successfully isolated this compound from various parts of the O. elliptica plant, demonstrating its distribution throughout the organism. phcogrev.comnih.gov While O. elliptica is the most cited source, other members of the Apocynaceae family, such as those in the Aspidosperma genus, are also known to produce ellipticines and related compounds. phcogrev.comnih.gov

The table below summarizes the plant parts of Ochrosia elliptica from which this compound and its associated alkaloids have been isolated.

Table 1: Documented Plant Parts of Ochrosia elliptica as Sources of this compound and Related Alkaloids

| Plant Part | Isolated Alkaloids | Reference(s) |

|---|---|---|

| Leaves | This compound, Ellipticine, Methoxyellipticine, Isoreserpiline | phcogrev.com, acs.org |

| Stem Bark | Ellipticine, Methoxyellipticine | phcogrev.com, nih.gov |

| Root Bark | Ellipticine, Methoxyellipticine | phcogrev.com, nih.gov |

| Stem Wood | Ellipticine | nih.gov |

Advanced Isolation Methodologies

The extraction and purification of this compound from its natural sources require multi-step processes designed to separate it from a complex mixture of other phytochemicals. The low natural abundance of these alkaloids necessitates efficient and optimized protocols. nih.gov

Chromatography is an indispensable technique for the separation, purification, and identification of alkaloids like this compound from crude plant extracts. kemtrak.comjournalagent.com Following initial solvent extraction, column chromatography is a common method used for the fractionation of the alkaloid mixture. cup.edu.cn This technique separates compounds based on their differential affinities for a stationary phase (e.g., alumina (B75360) or silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). journalagent.comcup.edu.cn

In the isolation of alkaloids from O. elliptica, a typical procedure involves packing a column with an adsorbent like alumina and eluting with solvents of increasing polarity to separate the different compounds. acs.orggla.ac.uk Early research noted that separating the yellow alkaloids (ellipticine and methoxyellipticine) from this compound was challenging, though this compound's greater solubility in methanol (B129727) was a key distinguishing property used in its purification. acs.org

Table 2: General Chromatographic Parameters for Alkaloid Separation

| Parameter | Description | Relevance to this compound Isolation |

|---|---|---|

| Stationary Phase | A solid adsorbent material. | Alumina and silica gel are commonly used for separating alkaloid fractions. cup.edu.cn |

| Mobile Phase | A solvent or mixture of solvents. | Gradients of solvents like petroleum ether and dichloromethane (B109758) are used to elute different alkaloid sub-fractions based on polarity. cup.edu.cn |

| Separation Principle | Differential partitioning of compounds between the stationary and mobile phases. | The distinct polarities of this compound and co-occurring alkaloids like ellipticine allow for their separation, although optimization is required. acs.orgsolubilityofthings.com |

Maximizing the yield of this compound is a primary goal of extraction protocols. Optimization involves adjusting various parameters, including the choice of solvent, extraction time, and temperature. The initial step typically involves the extraction of dried and powdered plant material with a solvent.

One conventional method for tertiary alkaloids involves basifying the plant material and then extracting it with a non-polar solvent like benzene. The alkaloids are then transferred as salts into a dilute aqueous acid solution. After this, the acid solution is basified, and the alkaloids are extracted as free bases into an organic solvent such as chloroform (B151607) or ether. gla.ac.uk However, yields can be variable; representative early studies reported yields for related alkaloids like ellipticine in the range of 0.004%. acs.org Modern optimization strategies focus on refining each step of this process to improve recovery. researchgate.neteuropa.eu This can include pre-washing the plant material to remove interfering substances like polysaccharides and phenolics, which can negatively impact yield and purity. nih.gov

Biotechnological Production Approaches

Given the low yields of this compound from natural plant sources and the potential for over-harvesting, biotechnological methods present a promising and sustainable alternative for its production. nih.govnih.gov

Plant tissue culture is a technique that involves growing plant cells, tissues, or organs in a sterile, controlled laboratory environment on a nutrient medium. ncert.nic.in This approach, often termed a "plant cell factory," can be used to produce valuable secondary metabolites. mdpi.comnih.gov The production of ellipticine in in-vitro grown callus from Ochrosia elliptica has been successfully demonstrated, indicating the potential for this system to also produce this compound. theferns.info

Studies on cell suspension cultures of Ochrosia elliptica have successfully isolated various monoterpenoid indole alkaloids. researchgate.net While one investigation reported the formation of this compound, ellipticine, and 9-methoxyellipticine in O. elliptica callus and suspension cultures, another study on a different cell line found a completely different alkaloid profile, highlighting that the production of specific secondary metabolites in cell systems can be unpredictable. researchgate.net The establishment of a two-stage culture system, where cells are first grown to achieve high biomass and then transferred to a production medium, often enhanced with elicitors (compounds that stimulate secondary metabolite production), is a common strategy to optimize yields in plant cell factories. mdpi.com

Microbial Production and Biotransformation Strategies

While the direct fermentative production of this compound by wild-type microorganisms has not been extensively documented, significant research into the microbial biosynthesis and biotransformation of related indole alkaloids provides a strategic framework for its potential biotechnological synthesis. These strategies primarily revolve around two key approaches: the biotransformation of precursors using whole microbial cells and the construction of heterologous production platforms using genetically engineered microbes.

The biosynthesis of the carbazole (B46965) skeleton of ellipticine, the parent compound of this compound, is understood to derive from the amino acid L-tryptophan. Microbial strategies, therefore, often leverage tryptophan or its derivatives as starting materials. Fungi and bacteria, particularly from the genera Aspergillus and Streptomyces, are well-known for their prolific capacity to produce a diverse array of complex indole alkaloids and are considered prime candidates for developing production methods. nih.govmdpi.comthieme-connect.com

Microbial Biotransformation of Precursors

Biotransformation, or biocatalysis, utilizes the enzymatic machinery of microbial cells to perform specific chemical modifications on a supplied substrate. This approach is highly valuable for generating structural analogues of a lead compound or for performing challenging chemical steps with high regio- and stereoselectivity. For this compound production, this could involve feeding ellipticine or an earlier biosynthetic intermediate to a microbial culture capable of performing the necessary oxidative reactions.

Research has demonstrated the capability of various fungi to transform tryptophan and related indole compounds. For instance, the fungus Aspergillus niger can convert tryptophan into 5-hydroxy-tryptophan, showcasing its hydroxylating capabilities. researchgate.net Similarly, the endophytic fungus Nigrospora chinensis has been shown to biotransform a tryptophan analogue (1-methyl-L-tryptophan) into several novel and known indole alkaloids. acs.orgnih.gov Actinomycetes, such as Streptomyces species, are also renowned for their biosynthetic prowess, incorporating tryptophan into complex structures like the indolocarbazole antibiotic staurosporine. nih.gov These examples underscore the potential of using microbial cultures to modify an ellipticine precursor to yield this compound.

The key enzymatic reactions required for such transformations are often catalyzed by cytochrome P450 monooxygenases (CYPs), which are widespread in microorganisms and are capable of performing a variety of oxidative reactions, including hydroxylation. rsc.orgwindows.net

Table 1: Examples of Microbial Biotransformation of Indole-Containing Substrates

| Microorganism | Substrate (Precursor) | Major Product(s) | Transformation Type |

|---|---|---|---|

| Aspergillus niger | L-Tryptophan | 5-Hydroxy-tryptophan | Hydroxylation |

| Psilocybe coprophila | L-Tryptophan | Tryptamine (B22526), 3-Methyl-indole | Decarboxylation, Deamination/Reduction |

| Nigrospora chinensis GGY-3 | 1-Methyl-L-tryptophan | Various novel indole alkaloids | Cyclization, Rearrangement |

| Streptomyces staurosporeus | L-Tryptophan | Staurosporine | Dimerization, Cyclization |

Heterologous Production and Synthetic Biology

A more advanced strategy involves synthetic biology and metabolic engineering to create customized microbial cell factories. This approach entails transferring the genetic blueprint for a specific biosynthetic pathway from its native organism (in the case of this compound, a plant from the Ochrosia genus) into a well-characterized and easily manipulated microbial host, such as Escherichia coli or the yeast Saccharomyces cerevisiae. mdpi.com

While the complete genetic pathway for this compound biosynthesis in plants is not fully elucidated, heterologous expression remains a highly promising future direction. Key steps would involve:

Identifying and cloning the biosynthetic genes from the source plant responsible for converting a primary metabolite like tryptophan into this compound.

Expressing these genes in a suitable microbial host. This often requires significant optimization, including codon optimization of the genes for the host, choosing appropriate expression vectors and promoters, and ensuring the host produces any necessary cofactors. windows.netgoogle.com

Metabolic engineering of the host to enhance the flux towards the desired product. This can involve knocking out competing metabolic pathways or overexpressing genes for precursor supply. pnas.org

The expression of eukaryotic enzymes, particularly membrane-bound cytochrome P450s that are crucial for many alkaloid modifications, in prokaryotic hosts like E. coli can be challenging. windows.netresearchgate.net However, successful expression of functional plant and fungal P450 systems in both E. coli and yeast has been achieved for other complex natural products, providing a roadmap for their application in this compound synthesis. windows.netresearchgate.nettandfonline.com

Chemical Synthesis of Elliptinine and Its Structural Analogs

Total Synthesis Strategies for the Pyrido[4,3-b]carbazole Core

The construction of the tetracyclic pyrido[4,3-b]carbazole nucleus is the cornerstone of synthesizing ellipticine (B1684216) and its derivatives, including elliptinine. ucc.ie Over the years, numerous synthetic strategies have been devised, showcasing a remarkable evolution in synthetic organic chemistry.

Evolution of Synthetic Routes and Methodological Advancements

The journey to synthesize the pyrido[4,3-b]carbazole core began shortly after the isolation of ellipticine in 1959. ucc.ie The initial syntheses were often lengthy and low-yielding. However, continuous efforts have led to more efficient and versatile routes. These advancements can be categorized based on the key bond-forming or ring-closing strategies employed. ucc.ie

Early reviews of ellipticine synthesis often classified the routes by the last ring to be formed (B, C, or D). ucc.ie A more detailed system later emerged, categorizing syntheses by the final bond formation. ucc.ie More contemporary reviews tend to group synthetic strategies by the key reactions utilized, such as palladium-catalyzed reactions, condensation reactions, or cycloadditions. ucc.ie

A significant advancement in the field was the introduction of palladium-catalyzed reactions. For instance, a palladium-catalyzed tandem cyclization/cross-coupling reaction has been developed as a key step in constructing the pyrido[4,3-b]carbazole skeleton. capes.gov.brresearchgate.net This methodology has been applied to the formal total synthesis of several naturally occurring pyrido[4,3-b]carbazole alkaloids. researchgate.net Another innovative approach involves a palladium(II)-catalyzed double C-H activation to create the carbazole (B46965) scaffold through oxidative cyclization of diarylamines. researchgate.net

Microwave-assisted organic synthesis has also emerged as a powerful tool, enabling rapid and efficient cyclization reactions to form the carbazole core. researchgate.net For example, the cyclization of specific acetal (B89532) precursors under acidic conditions can be significantly accelerated using microwave irradiation. researchgate.net

Convergent and Divergent Synthetic Approaches

Both convergent and divergent strategies have been effectively employed in the synthesis of the pyrido[4,3-b]carbazole core and its derivatives.

Divergent synthesis , on the other hand, starts from a common intermediate that is systematically modified to generate a library of structurally related compounds. wikipedia.org This strategy is particularly valuable for creating a diverse range of analogs for structure-activity relationship (SAR) studies. researchgate.net Beginning with a pre-formed pyrido[4,3-b]carbazole core, various functional groups can be introduced at different positions to explore the impact of these modifications on biological activity. This approach facilitates the rapid generation of numerous derivatives from a single, advanced intermediate. wikipedia.orgresearchgate.net

Key Reaction Methodologies in Tetracyclic Framework Construction

Several powerful reaction methodologies have been pivotal in the construction of the pyrido[4,3-b]carbazole framework.

[4+2] Cycloaddition (Diels-Alder Reaction): This powerful ring-forming reaction has been utilized to construct the pyridine (B92270) ring of the ellipticine core. For instance, hetero-Diels-Alder reactions between carbazolequinones and azadienes have been employed to regioselectively synthesize pyridocarbazoletriones, which are precursors to the target alkaloids. pharm.or.jp The regiochemistry of these cycloadditions can be controlled by the substitution pattern on the starting materials. pharm.or.jp

Intramolecular Cyclization: This is a broad and frequently used strategy. Various forms of intramolecular cyclization have been developed, including:

Radical Cyclization: Regioselective 6-endo cyclization of 2-indolylacyl radicals has been used as a key step to form the olivacine (B1677268) skeleton, a structural isomer of ellipticine. nih.gov

Palladium-Catalyzed Cyclization: Intramolecular cyclization of aniline-tethered alkynyl cyclohexadienones, catalyzed by palladium acetate (B1210297), can be used to construct the tetrahydropyrano[3,4-b]indole core. mdpi.com

Acid-Mediated Cyclization: Friedel-Crafts type intramolecular cyclization promoted by acid is another effective method for constructing the polycyclic framework. nih.gov The Dieckmann condensation, an intramolecular Claisen condensation of diesters, is a classic method for forming five- and six-membered rings and can be applied to create key cyclic intermediates. libretexts.org

Dearomatization Strategies: These strategies involve the conversion of a planar, aromatic system into a three-dimensional structure, which can then be further manipulated. nih.govnih.gov This approach has become a powerful tool in the total synthesis of complex natural products. nih.gov

Oxidative Dearomatization: Phenols can be subjected to oxidative dearomatization to generate ortho-quinol intermediates, which can then be used in subsequent complexity-building reactions. researchgate.net

Enantioselective Intramolecular Dearomative Cyclization: Palladium-catalyzed enantioselective dearomative cyclization has been developed to synthesize chiral dihydrocarbazolone derivatives, which are key intermediates for polycyclic alkaloids. rsc.org This method allows for the creation of all-carbon quaternary centers with high enantioselectivity. rsc.org

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods is crucial for synthesizing chiral alkaloids and their analogs. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. uniurb.it This can be achieved through various techniques, including the use of chiral starting materials (from the chiral pool), chiral auxiliaries, or enantioselective catalysts. uniurb.it

In the context of pyrido[4,3-b]carbazoles, enantioselective synthesis has been achieved through methods like:

Catalytic Asymmetric Reactions: The use of chiral catalysts, often metal complexes with chiral ligands, can induce enantioselectivity in key bond-forming reactions. nih.govmdpi.com For example, palladium-catalyzed enantioselective dearomative cyclization has proven effective. rsc.org

Dynamic Kinetic Resolution: This strategy is employed when a racemic starting material is used. One enantiomer reacts faster under the influence of a chiral catalyst, while the other enantiomer is rapidly racemized, allowing for the theoretical conversion of the entire starting material into a single enantiomer of the product. rsc.org

These advanced stereoselective methods are critical for the synthesis of specific, biologically active stereoisomers of this compound and its analogs.

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives are driven by the goal of improving the therapeutic properties of the parent compound. This involves strategic modifications to the core structure to enhance efficacy, selectivity, and pharmacokinetic properties.

Strategic Functionalization and Substitution Patterns

The pyrido[4,3-b]carbazole scaffold offers several positions where functional groups can be introduced to modulate biological activity. The numbering of the ellipticine ring system is standard for discussing substitution patterns.

Key positions for functionalization include:

C-9 Position: Substitution at the C-9 position has been shown to significantly increase the cytotoxic activity of ellipticine. ucc.ie 9-Hydroxy and 9-methoxy ellipticines, for example, have been primary targets for synthesis due to their enhanced anticancer properties. ucc.ie

C-1, C-2, C-6, and C-11 Positions: Functionalization at these positions has also been explored to understand the structure-activity relationship (SAR) of the ellipticine class of compounds. researchgate.net For instance, the synthesis of novel 11-substituted ellipticines has been undertaken to expand the SAR profile. researchgate.net

Nitrogen Atoms (N-2 and N-6): The nitrogen atoms in the pyridine ring (N-2) and the carbazole ring (N-6) can also be sites for modification, such as quaternization to form elliptinium (B1197481) salts, which often exhibit different biological activities and solubility profiles.

The synthesis of these derivatives often employs a divergent strategy , where a common pyrido[4,3-b]carbazole intermediate is functionalized in the later stages of the synthesis. wikipedia.org This allows for the efficient creation of a library of analogs with diverse substitution patterns for biological screening. For example, a pre-formed ellipticine core can be subjected to various electrophilic substitution or cross-coupling reactions to introduce substituents at specific positions.

The table below summarizes some of the key synthetic strategies and their applications in the synthesis of the pyrido[4,3-b]carbazole core and its derivatives.

| Synthetic Strategy | Key Reaction Type | Application/Example | Reference |

| Ring A/B Construction | Fischer Indolization | Early B-type syntheses of the ellipticine core. | ucc.ie |

| Ring C Construction | Friedel-Crafts Cyclodehydration | H₃PO₄-mediated construction of the pyridine core. | researchgate.net |

| Ring D Construction | Late-stage D-ring cyclization | Trifluoroacetic acid-mediated lactone formation followed by ring-opening and aromatization. | researchgate.net |

| Tetracycle Formation | Palladium-catalyzed Tandem Cyclization/Cross-Coupling | Construction of the pyrido[4,3-b]carbazole skeleton. | capes.gov.brresearchgate.net |

| Tetracycle Formation | [4+2] Cycloaddition | Hetero-Diels-Alder reaction to form pyridocarbazoletriones. | pharm.or.jp |

| Tetracycle Formation | Dearomatization-Cyclization | Palladium-catalyzed enantioselective dearomative cyclization for chiral dihydrocarbazolones. | rsc.org |

Synthesis of Aza-Analogs and Heterocyclic Variants

The synthesis of aza-analogs of ellipticine, particularly 5-aza-ellipticine derivatives, has been explored as a more accessible route to novel compounds with potential antitumor activity. nih.govnih.gov These analogs are of interest because they represent a new class of heteroaromatic catalytic inhibitors of topoisomerase II. nih.gov

While these novel 5-aza-ellipticine derivatives have been found to be less biologically active than their direct ellipticine counterparts, they offer a more readily accessible synthetic pathway. nih.gov Structure-activity relationship studies have shown that substitutions on the aza-ellipticine core can influence their potency. For example, a 5-aza ellipticine derivative with a 5-ethyl substituent was found to be an order of magnitude more potent than the analog with a 5-methyl substituent. nih.gov

Beyond simple aza-analogs, research has also ventured into the creation of other heterocyclic variants. One such example is the one-pot synthesis of 2-dialkylamino-5,11-dimethyl-6H-pyrimido[5,4-b]carbazol-4(3H)-ones, which are considered new ellipticine analogs. researchgate.net This method allows for the generation of a library of potentially useful pharmaceutical compounds. researchgate.net Other work has focused on the synthesis of new isomeric ellipticine quinones and aza-angucyclinones. researchgate.net The synthesis of these N-heterocyclic quinones was accomplished through a three-step sequence that includes a one-pot preparation, regioselective amination, and a palladium-catalyzed intramolecular oxidative coupling. researchgate.net

Table 1: Comparison of 5-Aza-Ellipticine Derivative Potency

| Compound | Substituent at Position 5 | Relative Potency |

|---|---|---|

| 11 | Methyl | Less Potent |

| 14 | Ethyl | 10x More Potent than 11 |

| 13 | Methyl | More Potent |

| 15 | Ethyl | 10x Less Potent than 13 |

Development of Dimeric and Oligomeric Structures

The development of dimeric and oligomeric structures based on ellipticine represents a strategy to explore new chemical space and potentially enhance biological activity. Research has shown that dimeric forms of the core ellipticine structure can be found in some natural products. researchgate.net

In the context of synthetic analogs, at least one dimeric 5-aza-ellipticine derivative has been synthesized and tested. nih.gov Interestingly, this particular dimer exhibited approximately the same potency as its monomeric counterpart. nih.gov

The concept of oligomerization is a recognized phenomenon in protein-protein interactions and can be a driving force in the assembly of larger, functional biological structures. nih.govembopress.org While not directly related to ellipticine, studies on the self-assembly of proteins into oligomers, such as dimers, tetramers, and even higher-order structures, provide a conceptual framework for how ellipticine-based monomers could be designed to form larger assemblies. mdpi.comresearchgate.net For instance, the formation of oligomers is often driven by specific interactions between subunits to form a stable core. nih.gov

The rationale for creating dimeric and oligomeric versions of ellipticine is rooted in the potential for these larger molecules to have altered interactions with biological targets. Dimerization could lead to bivalent binding, potentially increasing affinity and selectivity for targets like DNA or topoisomerase II. researchgate.net While the initial findings with a 5-aza-ellipticine dimer did not show enhanced potency, the concept remains an area of interest for generating novel chemical entities. nih.gov

Generation of Novel Scaffolds based on this compound's Structure

The generation of novel scaffolds based on the this compound structure is a key strategy in medicinal chemistry to develop new therapeutic agents. biosolveit.denih.gov This approach involves modifying the core chemical framework of this compound to create structurally diverse molecules with potentially improved properties.

One avenue of exploration has been the synthesis of carbazole-containing heterocycles, which are structurally related to ellipticine. researchgate.net These efforts have led to the creation of compounds like pyrimido[5,4-b]carbazoles and 3-(alkyl(dialkyl)amino)benzofuro[2,3-f]quinazolin-1(2H)-ones. researchgate.net The synthesis of such novel heterocyclic systems often employs modern synthetic methodologies, such as multi-component reactions, to efficiently generate libraries of new compounds. researchgate.netastate.edu

Another approach involves the synthesis of isomeric ellipticine quinones and aza-angucyclinones. researchgate.net These novel N-heterocyclic quinones represent a significant structural departure from the parent ellipticine scaffold. Their synthesis has been achieved through multi-step sequences involving palladium-catalyzed reactions. researchgate.net

The development of new synthetic routes is crucial for accessing these novel scaffolds. For example, a palladium-catalyzed C-H arylation process has been developed for the synthesis of benzo[b]carbazolenaphthoquinones. researchgate.net Photochemical cyclizations also offer a powerful tool for constructing various heterocyclic systems related to ellipticine, such as indolocarbazoles. chim.it

The underlying principle of generating novel scaffolds is to move beyond simple derivatization and create fundamentally new molecular architectures. nih.gov This allows for the exploration of new structure-activity relationships and the potential to overcome limitations of the original lead compound. biosolveit.de

Table 2: Examples of Novel Scaffolds Based on Ellipticine's Core Structure

| Scaffold Class | Specific Example | Synthetic Approach Highlight |

|---|---|---|

| Pyrimido[5,4-b]carbazoles | 2-dialkylamino-5,11-dimethyl-6H-pyrimido[5,4-b]carbazol-4(3H)-ones | One-pot synthesis from aminocarbazole derivatives |

| Isomeric Ellipticine Quinones | 4-methoxycarbonyl-3,4-dimethylisoquinoline-5,8-quinone derivatives | Three-step sequence including regioselective amination and Pd-catalyzed coupling |

| Benzo[b]carbazolenaphthoquinones | 5H-benzo[b]carbazole-6,11-diones | Palladium-catalyzed C-H arylation |

| Indolocarbazoles | Indolopyrrolocarbazole unit | Oxidative photocyclization |

Molecular and Cellular Mechanisms of Action of Elliptinine

Interaction with Deoxyribonucleic Acid (DNA)

The primary cellular target of ellipticine (B1684216) and its derivatives is the DNA double helix. The interaction is characterized by both non-covalent and covalent binding, which together disrupt the structure and function of the genetic material.

DNA Intercalation and Binding Specificity

Elliptinine, like its parent compound, is a potent DNA intercalator. This process involves the insertion of its planar polycyclic ring system between the stacked base pairs of the DNA double helix. This insertion is a non-covalent interaction driven by hydrophobic and van der Waals forces. The intercalation causes significant structural distortion of the DNA, leading to an unwinding of the helix and an increase in the distance between adjacent base pairs.

Viscosimetric and kinetic studies have characterized different modes of DNA binding within the ellipticine series. Ellipticine itself is considered a "pure intercalator," demonstrating maximal DNA lengthening properties through a single-step binding mechanism that is predominantly entropy-driven. nih.gov In contrast, elliptinium (B1197481) derivatives exhibit a two-step binding mechanism that includes intercalation as one of the steps. nih.gov

Spectroscopic and footprinting analyses have provided insights into the binding specificity of ellipticine derivatives. Studies with 2-methyl-9-hydroxyellipticinium acetate (B1210297) (elliptinium; NMHE) have revealed a preference for binding to sites containing alternating pyrimidine (B1678525) and purine (B94841) sequences. researchgate.net Specifically, a preference for binding at CpG and TpG steps has been identified. researchgate.net The binding is characterized by high association constants, indicating a strong affinity for these DNA sequences. researchgate.net

| Parameter | Description | Key Findings | References |

|---|---|---|---|

| Binding Mode | The primary physical interaction with the DNA double helix. | Intercalation between stacked base pairs. | nih.gov |

| Structural Effect | Changes induced in the DNA helix upon binding. | Unwinding and lengthening of the DNA helix. | nih.gov |

| Binding Specificity | Preferential DNA sequences for binding. | Alternating pyrimidine-purine sequences, with a preference for CpG and TpG steps. | researchgate.net |

| Thermodynamics | The energetic drivers of the binding process. | Pure intercalation is characterized as an entropy-driven process. | nih.gov |

Formation of Covalent DNA Adducts

Beyond non-covalent intercalation, ellipticine can be metabolically activated to form reactive intermediates that bind covalently to DNA, forming DNA adducts. This covalent binding represents a more permanent form of DNA damage. The formation of these adducts is often mediated by enzymes such as peroxidases (e.g., horseradish peroxidase, myeloperoxidase) and cytochrome P450s. These enzymes metabolize ellipticine into electrophilic species that can then attack nucleophilic sites on DNA bases, particularly the deoxyguanosine residues. The formation of covalent DNA adducts is a critical step in the mutagenic and carcinogenic potential of some chemicals, and in the case of ellipticine, it contributes to its cytotoxic effects by creating lesions that can block DNA replication and transcription. youtube.com

Modulation of Topoisomerase Enzymes

Topoisomerases are essential enzymes that resolve topological problems in DNA that arise during replication, transcription, and recombination. karebaybio.com Ellipticine and its derivatives are well-characterized inhibitors of these enzymes, particularly topoisomerase II. khanacademy.org

Inhibition of Topoisomerase I and Topoisomerase II Activity

The primary enzymatic targets of the ellipticine class of compounds are the type II topoisomerases. Ellipticine acts as a topoisomerase II poison. khanacademy.org The mechanism does not involve inhibiting the initial binding of the enzyme to DNA. Instead, it stabilizes the transient "cleavable complex," a state where the enzyme has cut both strands of the DNA and is covalently attached to the 5' ends of the DNA. karebaybio.comyoutube.com By stabilizing this complex, ellipticine prevents the enzyme from re-ligating the broken DNA strands. This leads to an accumulation of double-strand breaks in the DNA. karebaybio.com Some novel ellipticine derivatives act as catalytic inhibitors of human topoisomerase IIα, blocking the enzyme's activity more potently than the parent compound. nih.govnih.gov

While the most prominent activity of ellipticine is against topoisomerase II, the broader class of topoisomerase inhibitors can also target topoisomerase I. Topoisomerase I inhibitors function similarly by trapping the enzyme-DNA complex, in this case leading to single-strand breaks. The ability of 9-hydroxyellipticine (9-HE) to inhibit telomerase activity has been suggested to occur through the inhibition of protein kinases rather than a direct effect on DNA secondary structures like G-quadruplexes. nih.gov

Consequences on DNA Replication and Transcription

The dual action of DNA intercalation and topoisomerase II inhibition has profound consequences for DNA replication and transcription. The structural distortions caused by intercalation can physically obstruct the passage of DNA and RNA polymerases, thereby impeding these processes. khanacademy.org

The inhibition of topoisomerase II is particularly detrimental to replicating cells. As the replication fork progresses, it generates topological stress and tangled DNA daughter strands that must be resolved by topoisomerase II. nih.gov By trapping the cleavable complex, ellipticine introduces permanent double-strand breaks. When a replication fork collides with one of these complexes, it can lead to the collapse of the fork and the generation of lethal DNA lesions. khanacademy.org This ultimately halts DNA replication and prevents cells from completing the S phase of the cell cycle. khanacademy.org

Transcription is also severely affected. The movement of RNA polymerase along the DNA template generates supercoils that must be removed by topoisomerases. researchgate.net Inhibition of these enzymes leads to topological stress that can stall transcription. researchgate.net Furthermore, some ellipticine derivatives have been shown to be efficient and selective inhibitors of RNA Polymerase I transcription, which is responsible for synthesizing ribosomal RNA, a critical component for protein synthesis and cell growth. assaygenie.com

Regulation of Cellular Pathways

The DNA damage and enzymatic inhibition induced by this compound trigger cellular stress responses that activate complex signaling pathways, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

Treatment with ellipticine leads to a significant arrest of cells in the G2/M phase of the cell cycle. nih.gov This arrest is a damage response mechanism, providing the cell with time to repair the DNA lesions before proceeding to mitosis. This G2/M arrest is associated with a marked increase in the expression of the tumor suppressor protein p53. nih.govnih.gov Activated p53, in turn, induces the expression of cyclin-dependent kinase inhibitors such as p21/WAF1 and KIP1/p27. nih.gov These proteins inhibit the activity of cyclin-dependent kinases (CDKs) that are necessary for progression through the cell cycle, thus enforcing the G2/M checkpoint. khanacademy.org

If the DNA damage is too severe to be repaired, ellipticine treatment induces apoptosis. nih.gov This programmed cell death is initiated through both extrinsic and intrinsic pathways. Ellipticine has been shown to increase the expression of the Fas/APO-1 death receptor and its corresponding ligand (FasL), activating the extrinsic pathway via caspase-8. nih.gov Concurrently, the intrinsic, or mitochondrial, pathway is also activated. This involves the disruption of mitochondrial function and the activation of caspase-9. nih.govassaygenie.com The two pathways are linked, as the extrinsic pathway can amplify the mitochondrial signal through the protein Bid. nih.gov The activation of these initiator caspases (caspase-8 and -9) leads to the activation of executioner caspases, such as caspase-3, which then dismantle the cell. assaygenie.com The induction of apoptosis is also linked to the modulation of survival signaling pathways, such as the Akt pathway. nih.gov

| Cellular Process | Effect of this compound | Key Molecular Events | References |

|---|---|---|---|

| Cell Cycle | Arrest in G2/M phase | Increased expression of p53, p21/WAF1, and KIP1/p27. | nih.gov |

| Apoptosis | Induction of programmed cell death | Extrinsic Pathway: Increased expression of Fas/FasL, activation of caspase-8. | nih.gov |

| Intrinsic Pathway: Disruption of mitochondrial function, activation of caspase-9. | nih.gov | ||

| Modulation of the Akt signaling pathway. | nih.gov |

Cell Cycle Arrest and Checkpoint Activation

This compound exerts its cytotoxic effects in part by inducing cell cycle arrest, primarily at the G2/M phase. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Mechanistic studies have revealed that this G2/M arrest is associated with significant alterations in the expression levels of key cell cycle regulatory proteins.

Treatment of cancer cells with this compound leads to a marked increase in the protein expression of the tumor suppressor p53. nih.gov Activated p53, in turn, transcriptionally upregulates the expression of cyclin-dependent kinase (CDK) inhibitors, including p21/WAF1 and KIP1/p27. nih.govnih.govnih.gov These proteins play a crucial role in halting the cell cycle by inhibiting the activity of cyclin-CDK complexes that are necessary for the G2 to M phase transition. The increased expression of p21 and p27 effectively creates a roadblock in the cell cycle, preventing the cells from entering mitosis. nih.govnih.gov

The following table summarizes the observed effects of this compound on key cell cycle regulatory proteins:

| Protein | Effect of this compound Treatment | Role in Cell Cycle |

| p53 | Marked Increase in Expression | Tumor suppressor that activates CDK inhibitors. nih.gov |

| p21/WAF1 | Increased Expression | Inhibits cyclin-CDK complexes to arrest the cell cycle. nih.govnih.gov |

| KIP1/p27 | Increased Expression | Inhibits cyclin-CDK complexes, contributing to cell cycle arrest. nih.govnih.govmdpi.com |

This orchestrated upregulation of tumor suppressors and CDK inhibitors demonstrates a robust activation of cell cycle checkpoints in response to this compound, ultimately leading to the cessation of cell division.

Induction of Programmed Cell Death (Apoptosis)

Beyond halting cell proliferation, this compound actively induces programmed cell death, or apoptosis, in cancer cells. This process is a critical component of its anticancer activity, leading to the elimination of malignant cells. The apoptotic cascade initiated by this compound is multifaceted, involving both p53-dependent and p53-independent signaling pathways.

This compound's ability to induce apoptosis is not solely reliant on the presence of a functional p53 protein, highlighting its potential efficacy in a broader range of tumors, including those with mutated or deficient p53.

In cells with wild-type p53, this compound treatment enhances the expression of the Fas receptor (Fas/APO-1) and its ligands. nih.gov This upregulation of the death receptor pathway leads to the activation of caspase-8, an initiator caspase that triggers the downstream executioner caspases, culminating in apoptosis. nih.gov

However, this compound can also induce apoptosis in a p53-independent manner. One of the proposed mechanisms involves the mitochondrial release of Apoptosis-Inducing Factor (AIF). nih.govnih.gov AIF can translocate to the nucleus and induce chromatin condensation and large-scale DNA fragmentation, leading to cell death without the involvement of caspases. johnshopkins.eduresearchgate.net This dual-pathway induction of apoptosis makes this compound a versatile agent in cancer therapy.

The mitochondrial or intrinsic pathway of apoptosis plays a central role in this compound-induced cell death. This compound treatment disrupts mitochondrial function, a key event that amplifies the apoptotic signal. nih.govresearchgate.net

A critical step in this pathway is the change in the expression of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeability. While specific studies on this compound's direct effect on all Bcl-2 family members are ongoing, the disruption of mitochondrial integrity suggests a shift in the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2. This shift leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.

One of the key molecules released from the mitochondria is cytochrome c. researchgate.net Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. researchgate.net Activated caspase-9 then initiates a cascade by activating downstream executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell. researchgate.net The mitochondrial apoptotic pathway can also amplify the Fas/Fas ligand death receptor pathway through the cleavage of Bid, which further promotes mitochondrial dysfunction. nih.gov

Influence on Kinase Activities

In addition to its well-established role as a topoisomerase II inhibitor, some derivatives of this compound have been shown to inhibit other kinases. For instance, certain ellipticine derivatives have demonstrated inhibitory activity against c-Kit kinase, a receptor tyrosine kinase involved in various cellular processes. This suggests that the influence of this compound on kinase activities may extend beyond topoisomerase II, contributing to its broad-spectrum anticancer effects.

Generation of Reactive Oxygen Species (ROS)

The cytotoxic effects of this compound are also linked to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cellular components. The production of ROS contributes to a state of oxidative stress within the cancer cells. thermofisher.com

This increase in intracellular ROS can lead to oxidative damage to DNA, proteins, and lipids. thermofisher.com Oxidative DNA damage, in particular, is a potent trigger for the activation of DNA damage response pathways, which can lead to cell cycle arrest and apoptosis. The generation of ROS can also induce lipid peroxidation, a process where the lipids in cell membranes are degraded, leading to a loss of membrane integrity and contributing to cell death. nih.govmdpi.comnih.gov The induction of oxidative stress by this compound represents another important facet of its multimodal mechanism of action.

Non-Covalent Interactions with Biological Macromolecules (mechanistic studies only)

A fundamental aspect of this compound's mechanism of action involves its non-covalent interactions with biological macromolecules, most notably DNA. nih.govepigenie.com this compound is a planar, aromatic molecule that can insert itself between the base pairs of the DNA double helix, a process known as intercalation. nih.govnih.govnih.gov

This intercalation is an entropy-driven process, suggesting that the release of water molecules from the DNA and the drug upon binding is a major thermodynamic driving force. nih.gov The binding of this compound to DNA is characterized by a high affinity, with specific binding sites often found at CpG and TpG steps in the DNA sequence. nih.gov The intercalation of this compound into the DNA helix causes a local unwinding and lengthening of the DNA structure, which can interfere with DNA replication and transcription. nih.gov

This non-covalent binding to DNA is also intrinsically linked to its inhibition of topoisomerase II. nih.gov The distortion of the DNA helix caused by intercalation can affect the binding and function of topoisomerase II, contributing to the enzyme's inhibition. The ability of this compound to engage in these potent non-covalent interactions with DNA is a cornerstone of its anticancer activity.

Protein Binding Dynamics (e.g., Human Serum Albumin, Alpha1-Acid Glycoprotein)

The interaction of this compound with plasma proteins is a critical factor in its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. The primary plasma proteins responsible for drug binding are Human Serum Albumin (HSA) and Alpha1-Acid Glycoprotein (AGP). This section details the available research findings on the binding dynamics of this compound with these proteins.

Human Serum Albumin (HSA):

Studies have indicated that the neutral species of the closely related compound, ellipticine, binds to Human Serum Albumin. nih.gov This interaction has been investigated using various techniques, including fluorescence spectroscopy and molecular modeling, which have provided insights into the binding site and the nature of the interaction.

Research has elucidated that ellipticine binds specifically to Sudlow site II on the HSA molecule. nih.gov The binding is primarily driven by hydrophobic interactions between the drug molecule and the amino acid residues within this pocket. nih.gov The fluorescence of HSA, which is intrinsically linked to its tryptophan residues, is quenched upon binding with ellipticine, a phenomenon that has been instrumental in characterizing this interaction.

While detailed quantitative data on the binding constants and thermodynamic parameters for this compound are not extensively available in the reviewed literature, the qualitative aspects of the interaction with HSA are summarized in the table below.

Table 1: Summary of this compound Interaction with Human Serum Albumin (HSA)

| Parameter | Finding |

| Binding Protein | Human Serum Albumin (HSA) |

| Binding Species | Neutral form of Ellipticine |

| Binding Site | Sudlow site II |

| Primary Interaction Force | Hydrophobic interactions |

Alpha1-Acid Glycoprotein (AGP):

Following a thorough review of the scientific literature, no specific research findings on the binding dynamics of this compound with Alpha1-Acid Glycoprotein (AGP) were identified. AGP is a significant binding protein for many basic drugs, and the absence of this information represents a gap in the complete understanding of this compound's pharmacokinetic properties. nih.govresearchgate.net

Preclinical Mechanistic Investigations of Elliptinine Excluding Human Trials

In vitro Mechanistic Studies in Cell-Based Systems

In vitro studies using cultured cancer cells are fundamental for dissecting the molecular mechanisms of action of potential therapeutic agents. researchgate.net For the ellipticine (B1684216) class of compounds, these cell-based assays have revealed a multi-modal action, targeting several key cellular components and pathways. bohrium.comresearchgate.net

The planar, tetracyclic structure of ellipticine is central to its primary mechanism of action: direct engagement with DNA. This interaction occurs mainly through two well-documented processes: DNA intercalation and inhibition of topoisomerase II. ncats.iowalshmedicalmedia.comsigmaaldrich.com

DNA Intercalation: Ellipticine's flat aromatic ring system allows it to slide between the base pairs of the DNA double helix. nih.govcsic.es This insertion, or intercalation, distorts the structure of the DNA, creating a physical block that interferes with the processes of DNA replication and transcription. csic.es Crystallographic and molecular dynamics studies have shown that ellipticine preferentially intercalates at d(GpC)-d(CpG) sequences and aligns its major axis parallel to the Watson-Crick hydrogen bonds of the flanking base pairs. csic.esacs.org This binding unwinds the DNA helix and can trigger cellular damage responses. csic.esnih.gov

Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, such as untangling newly synthesized DNA strands. Ellipticine acts as a "topoisomerase II poison." bohrium.commdpi.com It does not inhibit the enzyme's ability to cut the DNA strands, but rather stabilizes the transient "cleavable complex" formed between topoisomerase II and DNA. bohrium.comacs.org This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent, double-strand DNA breaks, a highly lethal form of DNA damage that triggers cell death. sigmaaldrich.com The ability to interfere with topoisomerase II is considered a key aspect of the compound's cytotoxic activity. bohrium.com

Other Molecular Targets: Beyond its primary effects on DNA and topoisomerase II, research indicates that ellipticine can engage other molecular targets. These include the inhibition of RNA polymerase I transcription, which is crucial for ribosome biogenesis and cell growth. mdpi.com Some studies have also pointed to the inhibition of specific kinases, such as Fibroblast Growth Factor Receptor 3 (FGFR3) and c-Kit kinase, suggesting a broader mechanism of action. walshmedicalmedia.combohrium.com Furthermore, ellipticine requires metabolic activation by cytochrome P450 (CYP) enzymes to form metabolites that can covalently bind to DNA, forming DNA adducts. ncats.iowalshmedicalmedia.comspandidos-publications.com This covalent modification represents another form of direct target engagement with DNA. nih.gov

| Molecular Target | Mechanism of Engagement | Reference |

|---|---|---|

| DNA | Intercalation between base pairs, distorting the double helix structure. | csic.esacs.org |

| Topoisomerase II | Acts as a poison, stabilizing the enzyme-DNA cleavable complex and causing double-strand breaks. | bohrium.comsigmaaldrich.commdpi.com |

| DNA (via metabolites) | Metabolic activation by CYP enzymes leads to the formation of covalent DNA adducts. | ncats.ionih.gov |

| RNA Polymerase I | Potent and specific inhibition of transcription. | mdpi.com |

| FGFR3 | Binds to the receptor, inhibiting downstream signaling. | bohrium.com |

| c-Kit Kinase | Inhibition of both wild-type and mutated forms of the kinase. | walshmedicalmedia.com |

The engagement of molecular targets by ellipticine initiates a cascade of downstream cellular events, culminating in cell cycle arrest and programmed cell death (apoptosis). ncats.iospandidos-publications.com

Cell Cycle Arrest: The DNA damage caused by ellipticine triggers cellular surveillance mechanisms known as cell cycle checkpoints. In many cancer cell lines, treatment with ellipticine leads to a halt in cell cycle progression, most commonly in the G2/M phase. ncats.ioresearchgate.net This arrest prevents the damaged cells from proceeding into mitosis, providing an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis. researchgate.net

Induction of Apoptosis: Ellipticine is a potent inducer of apoptosis through multiple signaling pathways. mdpi.combohrium.com The response is frequently dependent on the tumor suppressor protein p53. ncats.ionih.gov Following DNA damage, p53 levels rise, which in turn activates downstream targets that promote cell death. walshmedicalmedia.comnih.gov The apoptotic cascade initiated by ellipticine involves:

The Fas/Fas Ligand Pathway: Upregulation of the Fas death receptor and its ligand, initiating an extrinsic apoptotic signal. nih.gov

The Mitochondrial Pathway: Disruption of the mitochondrial membrane potential and regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria. mdpi.comnih.gov

Caspase Activation: The released cytochrome c triggers the activation of a cascade of protease enzymes called caspases, including caspase-9 and the executioner caspase-3, which dismantle the cell. nih.gov

Role of Cytochrome P450: The cellular response is also modulated by the metabolic activation of ellipticine. Cytochrome P450 (CYP) enzymes, particularly from the CYP1A and CYP3A families, oxidize ellipticine to reactive metabolites. mdpi.comnih.gov These metabolites can form covalent adducts with DNA, contributing significantly to the genotoxic stress that drives the apoptotic response. ncats.iospandidos-publications.comresearchgate.net

| Cellular Response | Key Signaling Components | Reference |

|---|---|---|

| Cell Cycle Arrest | Typically at G2/M phase; involves p53 and p21/WAF1. | ncats.ioresearchgate.net |

| Apoptosis (Programmed Cell Death) | p53 upregulation, Fas/FasL pathway, mitochondrial pathway (Bcl-2 family, cytochrome c release), caspase activation. | ncats.iomdpi.comnih.gov |

| DNA Damage Response | Formation of covalent DNA adducts following metabolic activation by CYP enzymes. | spandidos-publications.comnih.govresearchgate.net |

| Inhibition of Proliferation | Inhibition of HepG2 hepatocellular carcinoma cells with an IC50 of 4.1-5.15 µM. | bohrium.comnih.gov |

In vivo Mechanistic Studies in Model Organisms (excluding human trials)

The zebrafish (Danio rerio) has become a valuable vertebrate model organism in developmental biology and toxicology due to its rapid external development and optical transparency, which allows for real-time imaging of biological processes. fda.govnih.gov While the zebrafish model is well-suited for high-throughput screening and mechanistic studies of developmental pathways and angiogenesis, researchgate.net a review of the available scientific literature indicates a lack of specific mechanistic studies investigating elliptinine or ellipticine using this model system.

Pharmacodynamic markers are measurable indicators that demonstrate a drug has reached its target and produced a biological effect. Studies in rodent models, particularly rats, have been crucial for evaluating the in vivo activity of ellipticine and have been shown to be suitable for mimicking human metabolic pathways. nih.govsav.sk

DNA Adduct Formation: One of the most direct pharmacodynamic markers for ellipticine is the formation of covalent DNA adducts in tissues. Following administration of ellipticine to rats, these adducts can be detected and quantified in various organs, including the liver, kidney, and lungs. mdpi.comresearchgate.net The level of these adducts serves as a direct measure of target engagement and bioactivation in the living animal. Studies have shown that the formation of these adducts in vivo depends on the expression of CYP1A and CYP3A enzymes, as well as cytochrome b5. nih.gov

CYP Enzyme Induction: Ellipticine itself has been shown to induce the expression of the very enzymes that metabolize it. In rats treated with ellipticine, a transient increase in the levels and activities of CYP1A1 and CYP1A2 enzymes was observed in the liver, lungs, and kidneys. researchgate.net This induction is a pharmacodynamic response, indicating that the compound is not only being metabolized but is also altering gene expression in target tissues. nih.gov This self-induction can influence the compound's own efficacy and toxicity profile.

| Model Organism | Pharmacodynamic Marker | Description | Reference |

|---|---|---|---|

| Rat | Covalent DNA Adducts | Formation of ellipticine-derived adducts in tissues like the liver and kidney, indicating metabolic activation and target engagement. | nih.govnih.govresearchgate.net |

| Rat | CYP Enzyme Induction | Transient increase in the expression and activity of CYP1A1 and CYP1A2 enzymes in various tissues following treatment. | researchgate.netnih.gov |

Analytical Characterization Methodologies for Elliptinine Research

Advanced Spectroscopic Techniques

Spectroscopy is the cornerstone of elliptinine research, offering non-destructive and highly sensitive methods to probe its molecular framework and properties. Each technique provides a unique piece of the puzzle, from atomic connectivity to electronic transitions and conformational states.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It provides detailed information about the carbon-hydrogen framework of the pyrido[4,3-b]carbazole core.

¹H NMR (Proton NMR): One-dimensional proton NMR spectra reveal the chemical environment of each hydrogen atom in the this compound molecule. The signals for the aromatic protons appear in the downfield region (typically δ 7.5–9.8 ppm) due to the deshielding effects of the conjugated ring system. The distinct singlets for the methyl groups at the C5 and C11 positions are particularly characteristic, appearing further upfield. The N-H proton of the indole (B1671886) ring often presents as a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR (Carbon NMR): This technique maps the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each of its 17 carbon atoms. The quaternary carbons, particularly those at the ring junctions and the pyridinium (B92312) nitrogen (C6), are clearly identifiable.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assigning specific proton and carbon signals and confirming the connectivity.

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity within the individual aromatic rings (e.g., H1 through H4).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D technique for this class of alkaloids. It reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC is essential for connecting the disparate fragments of the molecule, such as linking the methyl protons (e.g., 11-CH₃) to the quaternary carbons of the carbazole (B46965) core (C11, C11a) and the pyridinium ring.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1-H | 8.25 (d) | 121.5 |

| 3-H | 7.61 (t) | 120.9 |

| 4-H | 7.79 (d) | 112.5 |

| 5-CH₃ | 3.15 (s) | 16.1 |

| 6-NH | 12.10 (s) | - |

| 7-H | 8.38 (s) | 129.8 |

| 10-H | 9.75 (s) | 145.2 |

| 11-CH₃ | 4.55 (s) | 45.8 |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the this compound structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides a characteristic fingerprint. Key absorption bands include:

N-H Stretching: A sharp or broad band in the region of 3400–3100 cm⁻¹, corresponding to the N-H bond of the indole moiety.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

C=C and C=N Stretching: A series of sharp bands in the 1650–1450 cm⁻¹ region are characteristic of the stretching vibrations within the extensive aromatic and pyridinium ring system.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds. It provides strong signals for the C=C vibrations of the carbazole framework, confirming the integrity of the aromatic core.

Mass spectrometry is a primary technique for determining the precise molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), is employed to determine the exact mass of the molecule. This compound, with a molecular formula of C₁₇H₁₄N₂, has a monoisotopic mass of 246.1157 g/mol . In ESI-MS, it is observed as the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of 247.1235. The high accuracy of this measurement confirms the elemental composition.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the isolation of the parent ion ([M+H]⁺ at m/z 247.1) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide structural information. The fragmentation pattern of this compound is characteristic of the stable pyrido[4,3-b]carbazole skeleton. Key fragmentation pathways include:

Loss of a methyl radical (•CH₃): A primary fragmentation event is the loss of one of the methyl groups, leading to a significant fragment ion at m/z 232.1.

Loss of hydrogen cyanide (HCN): Fragmentation of the pyridine (B92270) ring can result in the neutral loss of 27 Da.

| Ion Species | Molecular Formula | Calculated m/z | Observed m/z | Description |

|---|---|---|---|---|

| [M+H]⁺ | [C₁₇H₁₅N₂]⁺ | 247.1230 | 247.1235 | Protonated parent molecule |

| [M+H - CH₃]⁺ | [C₁₆H₁₂N₂]⁺ | 232.1000 | 232.1002 | Fragment ion from loss of a methyl radical |

This compound is an achiral, planar molecule and therefore does not exhibit a native Circular Dichroism (CD) signal. However, CD spectroscopy is a powerful technique for studying its interactions with chiral macromolecules, most notably DNA. When this compound binds to the chiral DNA double helix, an Induced CD (ICD) signal is generated in the absorption region of the this compound chromophore (300-450 nm).

The characteristics of the ICD spectrum provide valuable information about the binding mode:

Intercalation: The intercalation of the planar this compound ring system between DNA base pairs typically results in a strong, conservative bisignate ICD signal (one positive and one negative band). The sign and magnitude of this signal can provide insights into the orientation of the this compound molecule within the intercalation pocket.

Conformational Changes: The binding of this compound can also perturb the native CD spectrum of DNA (below 300 nm), indicating changes in DNA conformation, such as unwinding of the helix, upon drug intercalation.

UV-Vis spectroscopy measures the absorption of light by this compound, which arises from π → π* electronic transitions within its extensive conjugated aromatic system. The spectrum is highly characteristic and serves as a simple method for quantification and for studying interactions.

Intrinsic Spectrum: In aqueous buffer, this compound exhibits a complex absorption spectrum with multiple maxima. The spectrum is characterized by an intense band in the UV region (around 250-300 nm) and several structured, lower-intensity bands in the near-UV and visible region (350-450 nm).

Interaction with DNA: When this compound intercalates into the DNA double helix, its chromophore is moved into the more hydrophobic, constrained environment between the base pairs. This interaction leads to distinct and measurable changes in the UV-Vis spectrum:

Hypochromism: A significant decrease in the molar absorptivity (absorbance) of the main absorption bands.

Bathochromism (Red Shift): A shift of the absorption maxima to longer wavelengths (typically a 10–20 nm shift). These spectral changes are classic hallmarks of intercalation and are used to calculate binding affinity and stoichiometry.

| Condition | Characteristic λ_max (nm) | Observed Spectral Change |

|---|---|---|

| Free this compound (in buffer) | ~295, 395, 415, 435 | N/A |

| This compound-DNA Complex | ~305, 405, 425, 445 | Bathochromism (Red Shift) & Hypochromism |

This compound is an intrinsically fluorescent compound, a property that is highly sensitive to its local environment. This makes fluorescence spectroscopy an extremely valuable tool for investigating its binding interactions, particularly with DNA.

Intrinsic Fluorescence: this compound exhibits a broad emission spectrum when excited at a wavelength corresponding to one of its absorption bands (e.g., excitation at ~420 nm yields emission at ~480 nm).

Interaction Studies: The fluorescence of this compound is significantly modulated upon binding to DNA. The most commonly observed phenomenon is fluorescence quenching . When this compound intercalates, its excited state can be deactivated through non-radiative pathways, particularly through photoinduced electron transfer with neighboring guanine (B1146940) bases.

The extent of this quenching is directly proportional to the amount of bound this compound, allowing for the precise determination of binding parameters such as the binding constant (K_b) and the number of binding sites.

Fluorescence quenching titrations are a standard method for quantifying the affinity of this compound for different DNA sequences and structures.

High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental to the analysis of this compound, enabling the separation of complex mixtures and the isolation of individual compounds.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. slideshare.netopenaccessjournals.comwikipedia.org It separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is forced through the column under high pressure. slideshare.netwikipedia.org The versatility of HPLC is enhanced by the availability of various detection modes, each offering specific advantages for the analysis of this compound. openaccessjournals.com

Common HPLC modes applicable to this compound analysis include:

Reversed-Phase HPLC (RP-HPLC) : This is the most widely used mode for the separation of alkaloids. scielo.org.za It employs a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. scielo.org.za

Normal-Phase HPLC (NP-HPLC) : This mode uses a polar stationary phase and a non-polar mobile phase. It is suitable for separating compounds based on their polarity.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent mixed with a small amount of aqueous solvent. scielo.org.za It is particularly useful for the separation of polar compounds that are poorly retained in reversed-phase systems. scielo.org.za

Detection Modes:

UV-Visible Detection : This is a common and robust detection method. This compound and its derivatives contain chromophoric groups that absorb ultraviolet or visible light, allowing for their detection and quantification.

Fluorescence Detection : For compounds that fluoresce, this detection mode offers higher sensitivity and selectivity compared to UV-Vis detection.

Diode Array Detection (DAD) : DAD provides spectral information across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. nih.gov

Table 1: HPLC Parameters for Alkaloid Separation

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Stationary Phase | The solid adsorbent material in the column. | Choice of C18, C8, phenyl, or polar phases like silica (B1680970) or cyano depends on the polarity of this compound and its derivatives. scielo.org.za |

| Mobile Phase | The solvent that moves the sample through the column. | Typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The composition can be constant (isocratic) or varied over time (gradient) to optimize separation. scielo.org.za |

| Flow Rate | The speed at which the mobile phase passes through the column. | Affects resolution and analysis time. |

| Detection Wavelength | The specific wavelength at which the detector measures absorbance. | Selected based on the UV-Vis absorption maximum of this compound for optimal sensitivity. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. eag.comwikipedia.orgnebiolab.com This hyphenated technique is invaluable for the definitive identification and quantification of this compound, even at trace levels in complex mixtures. wikipedia.orgnebiolab.com

The process involves separating the components of a sample by LC, after which the eluent is introduced into the mass spectrometer. thermofisher.com In the MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). eag.com Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. eag.com This provides structural information and enhances selectivity. eag.com

Key Advantages for this compound Research:

High Sensitivity and Selectivity : Capable of detecting compounds at very low concentrations. eag.com

Structural Elucidation : MS/MS fragmentation patterns provide detailed structural information, aiding in the identification of known and unknown this compound derivatives. nih.gov

Confirmation of Identity : Provides definitive confirmation of the molecular weight of the separated compounds. wikipedia.org

Electrophoretic Techniques

Capillary Isoelectric Focusing (cIEF)

Capillary isoelectric focusing (cIEF) is a high-resolution analytical method that separates molecules, such as proteins and peptides, based on their isoelectric point (pI). researchgate.net The principle involves establishing a stable pH gradient within a capillary. researchgate.net When an electric field is applied, charged molecules migrate through the gradient until they reach the pH value that corresponds to their pI, at which point they have a net charge of zero and cease to move. researchgate.net This focusing effect results in highly sharp and well-resolved analyte bands.

The technique offers significant advantages over traditional slab gel IEF, including higher resolution, faster analysis times, and lower detection limits. researchgate.net While cIEF is a powerful tool for analyzing charge heterogeneity, its direct application in published research for the specific analysis of the alkaloid this compound is not prominently documented in available scientific literature. However, its capability to distinguish between molecules with minute differences in net charge makes it a potentially valuable tool for purity assessment and characterization of this compound and its derivatives. akselos.com

Table 1: Representative Data Output from a Theoretical cIEF Analysis This table illustrates the type of data generated from a cIEF experiment, not specific experimental results for this compound.

| Analyte | pI Marker 1 | Main Peak (Theoretical) | pI Marker 2 |

| pI | 7.0 | 8.5 | 9.5 |

| Migration Time (min) | 5.2 | 7.8 | 9.1 |

| Peak Area (%) | N/A | 99.5 | N/A |

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is the most common and simplest form of capillary electrophoresis. nih.gov Separation in CZE is based on the differences in the electrophoretic mobility of analytes, which is directly proportional to their charge-to-size ratio. nih.gov The process occurs in a buffer-filled capillary under the influence of a high-voltage electric field. nih.gov Charged analytes migrate towards the electrode of opposite polarity at different velocities, leading to their separation. chromatographytoday.com

CZE is noted for its high efficiency, rapid analysis, and minimal sample and reagent consumption. nih.gov It is particularly well-suited for the analysis of small, charged molecules, including alkaloids. The technique can provide critical information on the purity and identity of a compound by comparing its migration time to that of a known standard. nih.gov Although specific, detailed CZE studies on this compound are not widely reported, the method's principles support its utility for the analysis of such alkaloids.

Table 2: Illustrative Parameters from a Hypothetical CZE Method This table represents typical parameters and results in a CZE analysis and does not reflect actual experimental data for this compound.

| Parameter | Value |

| Capillary | Fused Silica, 50 µm i.d. |

| Background Electrolyte (BGE) | 50 mM Phosphate Buffer, pH 2.5 |

| Applied Voltage | 25 kV |

| Detection | UV at 254 nm |

| Analyte | This compound (Hypothetical) |

| Migration Time (min) | 6.3 |

| Theoretical Plates (N) | > 250,000 |

Integrative Analytical Platforms for Comprehensive Structural Elucidation

The complete structural elucidation of a complex natural product like this compound necessitates a multi-faceted approach that integrates several analytical technologies. akselos.comijprajournal.com Such "hyphenated techniques" combine a separation method with one or more spectroscopic detection technologies, leveraging the strengths of each to provide a comprehensive analysis. ijprajournal.combccampus.ca This approach is critical for analyzing complex mixtures, identifying unknown compounds, and confirming molecular structures. nih.gov

A common and powerful integrative platform involves coupling a high-resolution separation technique, such as High-Performance Liquid Chromatography (HPLC), with advanced spectroscopic detectors. ijprajournal.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a cornerstone of natural product analysis. HPLC first separates this compound from the crude extract or reaction mixture. The eluent is then directed into a mass spectrometer, which provides crucial information on the molecular weight of the analyte. nih.gov

Tandem Mass Spectrometry (MS/MS) : To gain deeper structural insight, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion of this compound selected by the first mass analyzer is fragmented, and the resulting fragment ions are analyzed by a second mass analyzer. This fragmentation pattern provides a structural fingerprint, helping to piece together the molecule's scaffold and the arrangement of its functional groups. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) : For unambiguous structure determination, coupling HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, albeit less common, strategy. bccampus.ca LC-NMR allows for the acquisition of detailed NMR spectra (e.g., ¹H NMR, ¹³C NMR) on the isolated compound without the need for off-line fraction collection and purification. This provides definitive information on the connectivity of atoms and the three-dimensional structure of the molecule.

By integrating these techniques, researchers can move from initial detection in a complex sample to complete and unambiguous structural confirmation of this compound. This multi-technique platform ensures accuracy in identification and characterization, which is fundamental to further research. ijprajournal.com

Future Research Directions and Unexplored Avenues for Elliptinine Studies

Innovations in Total Synthesis and Derivatization Strategies for Complex Analogs

The total synthesis of ellipticine (B1684216) and its derivatives has been a topic of interest for decades, with the first synthesis reported shortly after its isolation in 1959. researchgate.net Modern synthetic chemistry continues to offer innovative strategies to access these complex molecules and their analogs with greater efficiency and selectivity. ijarsct.co.in

Future research in this area could focus on:

Novel Synthetic Routes: Developing new and more efficient synthetic pathways is crucial. researchgate.netresearchgate.netiiserpune.ac.in Recent approaches have utilized palladium-catalyzed tandem cyclization–cross-coupling reactions and H3PO4-mediated Friedel-Crafts cyclodehydration to construct the core pyridocarbazole skeleton. researchgate.netresearchgate.net Further exploration of transition metal-catalyzed reactions, cascade reactions, and bio-inspired strategies could lead to even more concise and high-yielding syntheses. ijarsct.co.innih.gov

Complex Analog Derivatization: The synthesis of complex analogs with substitutions at various positions of the ellipticine scaffold is essential for exploring structure-activity relationships. researchgate.net Strategies for introducing a wide range of functional groups will be critical for developing compounds with improved properties. nih.govmdpi.com For instance, the synthesis of novel 11-substituted ellipticines has shown promise in yielding derivatives with potent and divergent anticancer activities. researchgate.net